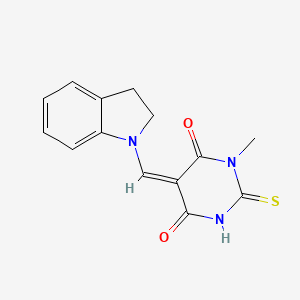
Acide 4-amino-2-fluorobutanoïque
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 4-Amino-2-fluorobutanoic acid and its analogs has been achieved through various methods. For instance, an efficient synthesis route involves the condensation of the lithium salt of tert-butyl acetate with fluoroacetonitrile, followed by reduction with sodium cyanoborohydride in acidic methanol (Mathew, Invergo, & Silverman, 1985). Another approach for synthesizing fluorinated amino acids, such as 4-Amino-2-fluorobutanoic acid, involves diastereoselective alkylation using low-temperature conditions (Laue, Kröger, Wegelius, & Haufe, 2000).
Molecular Structure Analysis
The molecular structure of 4-Amino-2-fluorobutanoic acid is characterized by its fluorine substitution, which significantly influences its chemical behavior and reactivity. The fluorine atom, being highly electronegative, affects the acid's molecular conformation and stability.
Chemical Reactions and Properties
4-Amino-2-fluorobutanoic acid participates in various chemical reactions, reflecting its active amino and carboxyl groups. Its reactivity has been exploited in the synthesis of gamma-aminobutyric acid (GABA) analogs and inhibitors, showcasing its versatility in chemical transformations (Silverman, Durkee, & Invergo, 1986).
Physical Properties Analysis
The physical properties of 4-Amino-2-fluorobutanoic acid, such as solubility, melting point, and boiling point, are influenced by the presence of the fluorine atom. The compound's polar nature due to the amino and fluoro groups affects its solubility in various solvents, making it a subject of study in physical chemistry.
Chemical Properties Analysis
The chemical properties of 4-Amino-2-fluorobutanoic acid include its acidity, reactivity with nucleophiles, and ability to form salts and esters. These properties are essential for its application in synthesizing biologically active molecules and studying enzyme inhibition mechanisms (Silverman, Durkee, & Invergo, 1986).
Applications De Recherche Scientifique
Recherche en neurosciences
Acide 4-amino-2-fluorobutanoïque: a été étudié pour son action sur le transport de l'acide gamma-aminobutyrique (GABA) dans le cerveau. Ce composé et ses analogues structuraux peuvent influencer la neurotransmission, ce qui est crucial pour comprendre le fonctionnement du cerveau et traiter les troubles neurologiques .
Traitement du cancer
En oncologie, les dérivés de l'This compound sont explorés comme agents d'imagerie TEP métaboliquant la glutamine potentiels. Ces agents peuvent être importants pour le diagnostic et le traitement des tumeurs, fournissant des informations sur la prolifération et le métabolisme des tumeurs .
Études métaboliques
Ce composé joue un rôle dans les études métaboliques en affectant le transport et le métabolisme des acides aminés. Comprendre son action peut conduire à une meilleure compréhension des troubles métaboliques et au développement de thérapies ciblées .
Développement pharmaceutique
This compound: est étudié pour ses applications pharmaceutiques. Ses propriétés structurelles et ses interactions avec d'autres composés peuvent conduire au développement de nouveaux médicaments et d'agents thérapeutiques .
Recherche agricole
En agriculture, la manipulation du métabolisme des acides aminés, y compris des composés comme l'This compound, est étudiée pour améliorer l'efficacité de l'utilisation de l'azote par les cultures et la durabilité .
Sciences de l'environnement
L'impact environnemental de l'This compound et de ses analogues fait également l'objet d'études. La recherche dans ce domaine se concentre sur le comportement du composé dans les écosystèmes et ses effets potentiels sur la santé de l'environnement .
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
4-amino-2-fluorobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8FNO2/c5-3(1-2-6)4(7)8/h3H,1-2,6H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASXBTBJGHQPOPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)C(C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
121.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action of 4-Amino-2-fluorobutanoic acid on the GABA transport system?
A2: Research suggests that 4-Amino-2-fluorobutanoic acid inhibits the GABA transport system in a non-competitive manner []. This means that it binds to a site distinct from the GABA binding site on the transporter protein. As a result, it reduces the transporter's efficiency, leading to decreased GABA uptake into neurons. This is in contrast to other GABA analogues like tiagabine and (R,S)nipecotic acid, which exhibit competitive inhibition by directly competing with GABA for the binding site [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-(7-Bromo-1-methyl-5-triazolo[4,5-c]pyridin-5-iumyl)-1-(2-naphthalenyl)ethanone](/img/structure/B1225302.png)
![1-[6-Amino-2,4-dioxo-1-(phenylmethyl)-5-pyrimidinyl]-3-butyl-1-ethylurea](/img/structure/B1225305.png)

![5-[[2-Methoxy-4-(4-morpholinyl)phenyl]methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B1225307.png)

![4,5-Dimethyl-2-[[1-oxo-2-(4-quinazolinyloxy)ethyl]amino]-3-thiophenecarboxylic acid ethyl ester](/img/structure/B1225310.png)
![3-(4-Butyl-3-oxo-2-quinoxalinyl)propanoic acid [2-(3-chloro-4-fluoroanilino)-2-oxoethyl] ester](/img/structure/B1225311.png)
![5-[4-(diethylamino)-2-methoxybenzylidene]-1-ethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B1225312.png)
![2-(1-naphthalenyl)-N-[2,2,2-trichloro-1-[[(2-chloroanilino)-sulfanylidenemethyl]amino]ethyl]acetamide](/img/structure/B1225313.png)
![N-[3-(4-chlorophenyl)-2-methyl-3H-1,5-benzodiazepin-4-yl]benzamide](/img/structure/B1225314.png)

![1,3,8-Trimethyl-5,10-diphenylpyrimido[1,2]pyrrolo[4,5-b]pyridazine-2,4-dione](/img/structure/B1225322.png)